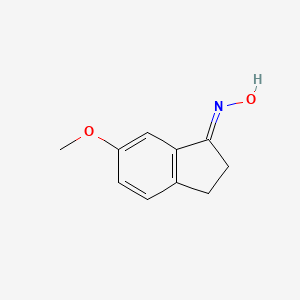

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

Description

General Context of Indanone Derivatives in Organic Synthesis

The 1-indanone (B140024) scaffold is a privileged structure in organic and medicinal chemistry. This bicyclic framework, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a core component in numerous biologically active compounds and functional materials. beilstein-journals.orgnih.govrsc.org Extensive research has demonstrated the versatility of 1-indanone derivatives as precursors for a wide range of molecules, including those with antiviral, anti-inflammatory, anticancer, and neuroprotective properties. beilstein-journals.orgnih.gov

The synthetic utility of 1-indanones stems from the reactivity of both the ketone functional group and the adjacent alpha-carbon, allowing for various modifications. acs.org Common synthetic routes to produce the 1-indanone core include intramolecular Friedel–Crafts reactions and Nazarov cyclizations. beilstein-journals.orgnih.gov The rigid structure of the indanone framework makes it an attractive template for designing molecules with specific three-dimensional conformations to interact with biological targets. rsc.org

Significance of Oxime Functionality in Advanced Chemical Transformations

The oxime functional group (C=N-OH) is far more than a simple derivative of aldehydes and ketones; it is a versatile and powerful tool in modern organic synthesis. numberanalytics.comresearchgate.net Oximes are stable, crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. nih.gov Beyond this classical role, their true significance lies in their ability to undergo a wide array of chemical transformations. nsf.gov

Key reactions involving oximes include:

Beckmann Rearrangement : This classic acid-catalyzed reaction converts ketoximes into substituted amides, or lactams in the case of cyclic oximes. wikipedia.org This transformation is fundamental for synthesizing polymers like Nylon 6 and various pharmaceutical intermediates. wikipedia.org

Precursors to Nitrogen Heterocycles : Oximes serve as valuable starting materials for synthesizing nitrogen-containing heterocyclic compounds such as pyridines, pyrroles, and isoxazolines, which are core structures in many natural products and drugs. ccspublishing.org.cnmdpi.com

Reduction to Amines : The oxime group can be readily reduced to form primary amines, providing an alternative route to these important functional groups from carbonyl compounds. nih.gov

Directed Reactions : The hydroxyl group of the oxime can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling site-selective modifications of the molecular scaffold. ccspublishing.org.cn

This reactivity makes the oxime a crucial functional group for introducing nitrogen into organic molecules and for constructing complex ring systems. numberanalytics.comthieme-connect.deresearchgate.netnih.gov

Overview of Methoxy-Substituted Indanone Oximes in Contemporary Academic Research

The presence of a methoxy (B1213986) substituent on the aromatic ring of an indanone oxime, as seen in Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, significantly influences its chemical reactivity and potential applications. Methoxy-substituted indanone derivatives have been investigated for their biological activities, including as antagonists for adenosine (B11128) receptors, which are targets for treating neurological conditions. rsc.orgnih.gov

Specific research into the reactivity of methoxy-indanone oximes has often focused on the Beckmann rearrangement. One study reported that the attempted rearrangement of 6-methoxyindanone oximes under conventional acidic conditions led to unexpected products, including a 2-sulfonyloxyindanone and a dimeric product, rather than the expected lactam. nih.gov This highlights how the electron-donating methoxy group can alter the stability of intermediates and influence the reaction pathway, diverting it from the classical outcome. Further studies have sought to improve the efficiency of the Beckmann rearrangement for indanone oximes by using different catalytic systems, such as Lewis acids in combination with methanesulfonyl chloride, which proved superior to traditional phosphorus-based reagents. nih.gov

Research Gaps and Future Perspectives for this compound

While the broader classes of indanones and oximes are well-studied, dedicated research focusing specifically on this compound is limited. The existing literature primarily discusses it as part of a substrate class or as a potential intermediate. nih.gov This points to a significant research gap: the detailed exploration of this particular molecule's synthetic potential has not been fully realized.

Future research could productively focus on several areas:

Optimized Rearrangement Conditions : Given the unusual results in previous Beckmann rearrangement attempts, a systematic investigation into catalysts and reaction conditions could unlock an efficient pathway to the corresponding 6-methoxy-substituted lactam. nih.gov This lactam could be a valuable monomer for novel polymers or a precursor for other nitrogen-containing bioactive molecules.

Synthesis of Novel Heterocycles : The compound is an ideal precursor for creating unique, fused heterocyclic systems. Reactions targeting the oxime functionality, such as transition metal-catalyzed cyclizations, could yield novel scaffolds for evaluation in medicinal chemistry and materials science. ccspublishing.org.cn

Exploration of Biological Activity : Building on research into other methoxy-substituted indanone derivatives, this oxime and its subsequent products could be screened for biological activity, for example, as enzyme inhibitors or receptor ligands. rsc.orgnih.gov

Asymmetric Transformations : The reduction of the oxime to its corresponding amine, 1-amino-6-methoxy-2,3-dihydro-1H-indene, could be explored using asymmetric catalysis to yield enantiomerically pure products, which are often required for pharmaceutical applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(NE)-N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10+ |

InChI Key |

IBGZGCQWOXMORO-ZHACJKMWSA-N |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=N\O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC2=NO)C=C1 |

Origin of Product |

United States |

Synthetic Strategies for Oxime 2,3 Dihydro 6 Methoxy 1h Inden 1 One and Its Precursors

Precursor Synthesis: Methodologies for 6-Methoxy-1H-inden-1-one

The construction of the indanone scaffold is a critical step, and several synthetic routes have been developed to achieve this. These methods range from classical acid-catalyzed cyclizations to more modern, energy-efficient techniques.

The intramolecular Friedel-Crafts acylation is one of the most powerful and widely used methods for the synthesis of 1-indanones. orgsyn.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The aromatic ring acts as the nucleophile, attacking the electrophilic acyl group to form the five-membered ring of the indanone system.

Common reagents used to promote this cyclization include strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA), or Lewis acids such as aluminum chloride (AlCl₃) when starting from an acyl chloride. masterorganicchemistry.comnih.gov For instance, the synthesis of 5,7-dimethoxy-1-indanone has been achieved in excellent yield (95%) by stirring diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100 °C. nih.govbeilstein-journals.org Similarly, halo-substituted 1-indanones can be prepared through chlorosulfonic acid-mediated Friedel-Crafts cyclization of corresponding carboxylic acids. nih.gov

A key challenge in these reactions can be the regioselectivity when the aromatic ring is substituted. However, for a precursor like 3-(m-methoxyphenyl)propionic acid, the cyclization is directed by the methoxy (B1213986) group to preferentially form the desired 6-methoxy-1H-inden-1-one. To overcome some of the drawbacks of traditional methods, such as harsh conditions and the use of stoichiometric amounts of acid promoters, alternative acylating agents like Meldrum's acid derivatives have been employed. orgsyn.org This approach allows for catalytic intramolecular Friedel-Crafts acylation under milder conditions. orgsyn.org

Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Reactions

| Catalyst/Reagent | Starting Material Type | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acids | High temperature | Classical, effective; harsh conditions, difficult workup. | masterorganicchemistry.com |

| Methanesulfonic Acid (MSA) | 3-Arylpropionic Acid Esters | 100 °C | Easily handled liquid, comparable acidity to PPA. masterorganicchemistry.com | nih.govbeilstein-journals.org |

| AlCl₃/SOCl₂ | 3-Arylpropionic Acids | Two steps: acid to acyl chloride, then cyclization | Effective for many substrates; requires stoichiometric Lewis acid. | nih.gov |

| Trifluoromethanesulfonic Acid (TFSA) | Arylpropionic Esters | 0 °C to room temperature | High yields, milder conditions. beilstein-journals.org | chemicalbook.com |

| Tb(OTf)₃ | 3-Arylpropionic Acids | 250 °C | Catalytic, effective for deactivated rings. | researchgate.net |

To improve reaction efficiency, reduce waste, and shorten reaction times, non-conventional energy sources like microwave irradiation and ultrasound have been applied to organic synthesis. tandfonline.com

Microwave-Assisted Synthesis: Microwave heating has been successfully used to accelerate the synthesis of indanones. nih.gov It can significantly reduce reaction times from hours to minutes. nih.gov For example, a tandem Friedel-Crafts acylation and Nazarov cyclization of substituted benzenes with α,β-unsaturated acyl chlorides can be performed in a one-pot reaction under microwave irradiation to yield 1-indanones. acs.orgresearchgate.net This method provides a practical and convenient route from simple starting materials. acs.org Microwave-assisted hydrolysis of benzyl (B1604629) Meldrum's acid derivatives followed by a Friedel-Crafts cyclization is another efficient, two-step process for producing halo-1-indanones. nih.gov

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is another green chemistry approach that enhances reaction rates and yields. nih.gov The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to the formation of radicals and accelerating mass transfer. nih.gov While specific examples for the synthesis of 6-methoxy-1H-inden-1-one are not prevalent, ultrasound has been effectively used in the synthesis of related heterocyclic structures like isoindolin-1-ones. nih.govresearchgate.net These reactions often proceed faster, with higher yields, and under milder conditions compared to conventional methods. nih.gov For instance, a three-component reaction to form spirooxindoles was shown to have improved yields when conducted under ultrasound irradiation compared to silent conditions at the same temperature. orientjchem.org This suggests that ultrasound could be a viable method for promoting the cyclization step in indanone synthesis.

Photochemical reactions offer an alternative pathway for synthesizing 1-indanone (B140024) derivatives under mild conditions. scientific.net These reactions often proceed through mechanisms distinct from thermal reactions, allowing for the formation of unique products.

One notable photochemical approach involves the cyclization of ketones that have a suitable leaving group adjacent to the carbonyl function. beilstein-journals.orgacs.org Upon irradiation, these ketones undergo an n–π* excitation followed by a 1,5-hydrogen migration from the ortho-alkyl substituent, forming a 1,4-diradical. Subsequent elimination of an acid (HX) from this diradical leads to a 1,5-diradical which then cyclizes to the 1-indanone. beilstein-journals.org Another effective photochemical method for preparing substituted indanones is based on an intramolecular hydrogen transfer and enolization process under UV light, which can be highly efficient. scientific.netresearchgate.net More recently, visible-light photoredox catalysis has been employed for a radical cascade cyclization of diazo compounds to generate indanone skeletons in moderate to good yields under mild conditions. acs.org

Oxime Formation from the Corresponding Ketone

Once the precursor, 6-methoxy-1H-inden-1-one, is obtained, the final step is its conversion to the target oxime. This is achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

The most common and classical method for preparing oximes is the condensation reaction of a ketone or aldehyde with hydroxylamine. wikipedia.orgnih.gov The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine. researchgate.netresearchgate.net Pyridine (B92270) is a commonly used solvent and base for this transformation. orgsyn.org

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. quora.comchemtube3d.com This is followed by a series of proton transfers, ultimately leading to the elimination of a water molecule to form the C=N double bond of the oxime. quora.comchemtube3d.com The reaction of 1-indanone with hydroxylamine hydrochloride in pyridine provides a direct and high-yielding route to 1-indanone oxime. orgsyn.org This straightforward procedure is directly applicable to the synthesis of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one from its ketone precursor.

Table 2: General Conditions for Classical Oximation

| Reagents | Solvent/Base | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ketone, Hydroxylamine Hydrochloride | Pyridine/Ethanol | Reflux or heating (e.g., 50 °C) | Formation of oxime; pyridine acts as base and solvent. | researchgate.netorgsyn.org |

| Ketone, Hydroxylamine Hydrochloride | Potassium Carbonate/Methanol | Not specified | Alternative base/solvent system. | researchgate.net |

| Ketone, Hydroxylamine Hydrochloride | Sodium Hydroxide | Not specified | A common, inexpensive base. | researchgate.net |

While classical methods are robust, research has explored the use of various catalysts to improve reaction conditions and efficiency. Several metal-based systems have been reported to facilitate the oximation of carbonyl compounds. These are not typically transition-metal catalytic cycles in the traditional sense but rather the use of metal oxides or salts as solid catalysts or promoters.

Examples of such mediators include metal oxides like CaO, Al₂O₃, and ZnO, as well as sulfated metal oxides like TiO₂/SO₄²⁻. researchgate.net These solid catalysts can offer advantages such as easier workup and potential for recycling. While direct, homogenous metal-catalyzed oximation reactions are less common, the broader field of metal-catalyzed functionalization of ketones is highly active. rsc.orgacs.org For example, iron salts have been used to catalyze the α-amination of ketones, proceeding through an iron enolate intermediate. acs.org Such studies highlight the potential for developing novel metal-catalyzed pathways for various carbonyl transformations, including oximation, in the future.

Alternative Nitrosation Pathways for Keto-Oxime Formation

The conversion of a ketone, such as 6-methoxy-1-indanone (B23923), to its corresponding keto-oxime, this compound, traditionally involves reagents like hydroxylamine hydrochloride. orgsyn.org However, direct C-nitrosation of the ketone at the α-carbon offers an alternative pathway. This reaction's mechanism is predicated on the formation of an enol or enolate intermediate, which then undergoes electrophilic attack by a nitrosating agent. psu.edujove.com

The rate-limiting step can be the enolization of the ketone, particularly under conditions of high nitrosating agent concentration. psu.edu The enol tautomer acts as the nucleophile, attacking the electrophilic nitrosating species. jove.com This leads to an unstable nitroso compound which rapidly tautomerizes to the more stable oxime. jove.com A hydrogen bond may form between the oxime's hydroxyl group and the ketone's carbonyl oxygen, stabilizing the resulting α-keto-oxime. jove.com

While nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) is a common nitrosating agent, several alternatives can be employed. These include:

Alkyl nitrites: These can effect nitrosation in both acidic and alkaline solutions. psu.edu

Nitrosyl halides (e.g., NOCl, NOBr): These are potent nitrosating agents. psu.edu

Dinitrogen trioxide (N₂O₃): This can also be used for the C-nitrosation of carbonyl compounds. psu.edu

The choice of nitrosating agent and reaction conditions can be crucial for optimizing the yield and purity of the desired keto-oxime. For unsymmetrical ketones, nitrosation typically occurs at the more substituted α-carbon. jove.com Furthermore, investigations into the nitrosation of secondary nitroalkanes have shown that ketones or oximes can be formed under neutral, aqueous conditions, with nitrosating species being generated in situ. researchgate.net This suggests pathways that avoid harsh acidic conditions, which could be beneficial for sensitive substrates.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org This involves rethinking traditional methods that often use toxic solvents like pyridine and may require high temperatures. nih.gov

Development of Eco-Friendly Synthetic Routes and Reaction Conditions

Significant progress has been made in developing greener methods for oxime synthesis, which are directly applicable to the preparation of this compound from its precursor, 6-methoxy-1-indanone. These methods focus on alternative solvents, catalysts, and energy sources.

Key eco-friendly strategies include:

Aqueous Media: Replacing traditional organic solvents with water is a primary goal of green chemistry. numberanalytics.comnih.gov Oximation reactions have been successfully performed in water, sometimes with the aid of a catalyst, which simplifies work-up and reduces volatile organic compound (VOC) emissions. jove.comijprajournal.com

Solvent-Free Reactions: "Grindstone chemistry," which involves the simple grinding of reactants together at room temperature, represents a highly efficient, solventless approach. nih.govd-nb.info This method, often catalyzed by metal oxides like Bi₂O₃, can lead to excellent yields in very short reaction times and minimizes waste. bohrium.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comnih.gov This technique has been applied to oxime synthesis, often in conjunction with green solvents or solvent-free conditions.

Alternative Catalysts: The use of natural acid catalysts, such as fruit juices, has been explored as a benign alternative to strong mineral acids. ijprajournal.com Additionally, catalyst-free methods for oxime synthesis have been developed, further reducing the chemical inventory and waste generation. numberanalytics.comacs.org

Electrochemical Synthesis: A novel approach involves the one-pot electrochemical synthesis of oximes. For instance, cyclohexanone (B45756) oxime has been synthesized from cyclohexanone and aqueous nitrate (B79036) under ambient conditions using a Zn-Cu alloy catalyst. acs.org This method uses water as a solvent and avoids harsh reagents for the generation of the oximation agent.

Interactive Table: Eco-Friendly Oximation Methods

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Grindstone Chemistry | Solvent-free grinding of reactants, often with a solid catalyst (e.g., Bi₂O₃). | Environmentally safe, rapid, high yield, simple work-up. | nih.govd-nb.info |

| Aqueous Synthesis | Use of water as the reaction solvent. | Reduces use of hazardous organic solvents, simplifies purification. | numberanalytics.comijprajournal.com |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Reduced reaction times, lower energy consumption. | numberanalytics.comnih.gov |

| Electrochemical Method | Electrocatalytic reduction of nitrate to form the oximation agent in situ. | Ambient conditions, uses water as solvent, avoids hazardous reagents. | acs.org |

| Catalyst-Free Routes | Reaction proceeds without a catalyst under specific conditions. | Reduces waste, cost, and potential product contamination. | numberanalytics.comacs.org |

Catalyst Recycling and Reusability in Oxime Synthesis

A crucial aspect of green and sustainable catalysis is the ability to recover and reuse the catalyst without significant loss of activity. researchgate.netnumberanalytics.com This is economically and environmentally vital, especially for industrial-scale production. For the synthesis of this compound, employing a reusable heterogeneous catalyst is a key objective.

Heterogeneous catalysts are generally preferred as they can be easily separated from the reaction mixture by simple filtration or centrifugation. researchgate.net Examples of recyclable catalysts relevant to oxime synthesis include:

Bismuth(III) Oxide (Bi₂O₃): Used in solvent-free grindstone synthesis of oximes, Bi₂O₃ is inexpensive, non-hazardous, and can be recovered and reused. d-nb.infobohrium.com Studies have shown it can be used for a second run with satisfactory results, although its efficiency may decrease in subsequent cycles due to changes in particle size and active sites. d-nb.info

Magnetically Separable Catalysts: These advanced catalysts consist of a catalytic species immobilized on a magnetic nanoparticle support (e.g., Fe₃O₄). researchgate.net This design allows for extremely easy and efficient separation of the catalyst from the reaction medium using an external magnet. Such catalysts have been developed for a variety of organic transformations and could be adapted for oxime synthesis, offering high reusability over multiple cycles. researchgate.netdntb.gov.ua

Supported Catalysts: Catalytic species can be immobilized on various supports like silica, alumina, zeolites, or carbon. numberanalytics.comeurekalert.org These materials offer high surface area and stability, enhancing catalyst performance and facilitating recovery. For example, TiO₂/(SO₄²⁻) has been used as a solid acid catalyst for oxime preparation under solvent-free microwave conditions. nih.gov

The reusability of a catalyst is influenced by factors such as poisoning by impurities, thermal degradation, or leaching of the active species into the solvent. numberanalytics.comdntb.gov.ua Therefore, designing robust catalysts and optimizing reaction conditions are paramount for achieving a truly sustainable synthetic process.

Stereoselective Synthetic Approaches

Stereochemistry is a critical consideration in the synthesis of many organic molecules. For this compound and its derivatives, this involves both the control of geometric isomerism at the C=N double bond and the potential for creating chiral centers within the indanone framework.

Control of E/Z Isomerism during Oxime Formation

The formation of an oxime from a non-symmetrical ketone like 6-methoxy-1-indanone results in two geometric isomers, designated as E and Z. The stereochemical outcome of the reaction is often a mixture, and controlling this E/Z selectivity is a significant challenge. ccspublishing.org.cn The final isomer ratio can be influenced by several factors, including reaction temperature, the reagents used, and the pH of the medium. researchgate.net

Traditional synthesis methods often yield a mixture of isomers, which may require separation by techniques like column chromatography. researchgate.net However, several strategies have been developed to control and direct the isomeric outcome:

Thermodynamic vs. Kinetic Control: Temperature plays a critical role in the isomer ratio, as it can shift the equilibrium between the E and Z forms. researchgate.net One isomer is typically more thermodynamically stable, and allowing the reaction to reach equilibrium at a suitable temperature can favor its formation.

Catalyst-Mediated Isomerization: The same reagents used for the oximation can sometimes catalyze the interconversion of the E and Z isomers. researchgate.net

Acid-Catalyzed Isomerization and Precipitation: A highly effective method for obtaining a pure isomer involves treating a solution containing an E/Z mixture with a protic or Lewis acid (e.g., HCl, BF₃) under anhydrous conditions. This can selectively precipitate one isomer as an immonium salt, while the isomer remaining in solution equilibrates to the precipitating form. Subsequent neutralization recovers the single, pure isomer in high yield. google.com This technique has been successfully applied to various aryl alkyl ketoximes. google.com

Encapsulation: Advanced methods have shown that confinement within a self-assembled molecular capsule can lead to highly selective binding of one isomer, effectively separating it from the other and even catalyzing the E-Z isomerization within the capsule's cavity. acs.org

The ability to selectively synthesize or isolate a single E or Z isomer is important, as geometric isomers can exhibit different physical properties and biological activities. nih.gov

Strategies for Enantioselective Synthesis of Related Chiral Indanone Oxime Derivatives

While this compound itself is achiral, the indanone scaffold is a common feature in many biologically active chiral molecules. researchgate.netnih.gov The development of enantioselective syntheses to produce chiral derivatives is a key area of modern organic chemistry. sci-hub.se Strategies can focus on creating a chiral center in the indanone ring either before or during the synthesis.

Relevant enantioselective approaches include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral olefin precursor can establish a chiral center. More directly, the asymmetric hydrogenation of a pre-formed oxime can yield chiral hydroxylamines. nih.gov For example, 2,3-dihydro-1H-inden-1-one oxime derivatives have been hydrogenated using chiral iridium catalysts to produce chiral amines with high stereoselectivity. nih.gov

Catalytic Asymmetric Cyclizations: Chiral 1-indanones can be synthesized through various catalytic asymmetric reactions. Rhodium-catalyzed asymmetric cyclization of chalcone (B49325) derivatives is one such method that produces chiral 3-aryl-1-indanones in high yield and enantiomeric excess. nih.gov These chiral ketones can then be converted to the corresponding chiral oximes.

Organocatalytic Reactions: N-Heterocyclic carbenes (NHCs) and chiral amines have been used to catalyze intramolecular Michael additions and other cyclizations to form chiral indane and indanone skeletons with excellent enantiocontrol. rsc.org

Dynamic Kinetic Resolution: In cases where a racemic starting material is used, dynamic kinetic resolution (DKR) can convert both enantiomers into a single, desired stereoisomeric product. DKR has been successfully applied to the synthesis of chiral oxime ethers from α-substituted cyclohexanones using a chiral phosphoric acid catalyst, a strategy that could potentially be adapted to substituted indanones. sci-hub.se

These advanced synthetic methods provide powerful tools for accessing enantiomerically pure indanone oxime derivatives, which are valuable intermediates for the synthesis of complex molecular targets.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indanone Oximes

NMR spectroscopy, by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, allows for the comprehensive characterization of indanone oxime structures. The formation of an oxime from a ketone introduces a C=N-OH group, which results in the potential for E/Z stereoisomerism, making NMR indispensable for unambiguous configurational assignment. rsc.orgresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum of an indanone oxime, distinct signals are expected for the aliphatic protons at the C2 and C3 positions, the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the hydroxyl proton of the oxime moiety. The aliphatic protons typically appear as multiplets in the range of 2.8-3.1 ppm. orgsyn.org The aromatic protons resonate in the downfield region (around 6.8-7.7 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The methoxy group protons will appear as a sharp singlet, typically around 3.8 ppm. The chemical shift of the oxime's hydroxyl proton can vary widely and is often observed as a broad singlet. mdpi.com

The ¹³C NMR spectrum complements the ¹H data. Key signals include the C=N carbon (the imine carbon), which is significantly deshielded, appearing in the range of 160-165 ppm. orgsyn.org The carbons of the aromatic ring resonate between approximately 110 and 150 ppm, while the aliphatic C2 and C3 carbons are found in the upfield region, typically between 25 and 30 ppm. orgsyn.org The methoxy carbon gives a signal around 55 ppm.

For the parent compound, 1-indanone (B140024) oxime, specific chemical shifts for the E and Z isomers have been reported and serve as a valuable reference.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for (E) and (Z)-1-Indanone Oxime in CDCl₃ orgsyn.org

| Atom | (E)-Isomer | (Z)-Isomer |

| ¹H NMR | ||

| C2-H₂ | 2.96-3.00 (m) | 2.83-2.87 (m) |

| C3-H₂ | 3.05-3.08 (m) | 3.05-3.09 (m) |

| Aromatic-H | 7.22-7.36 (m) | 7.25-7.39 (m) |

| C7-H | 7.67 (d) | 8.43 (d) |

| N-OH | 8.79 (br s) | 8.35 (br s) |

| ¹³C NMR | ||

| C1 (C=N) | 164.26 | 160.74 |

| C2 | 26.13 | 28.88 |

| C3 | 28.73 | 29.08 |

| C4 | 125.83 | 125.70 |

| C5 | 127.22 | 127.02 |

| C6 | 130.63 | 129.80 |

| C7 | 121.76 | 131.24 |

| C3a | 136.16 | 133.87 |

| C7a | 148.63 | 149.60 |

Data sourced from Organic Syntheses procedure for 1-indanone oxime. orgsyn.org

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of the nitrogen atom in the oxime group. bohrium.com A key feature is its ability to distinguish between E and Z isomers, which typically show separate resonances. figshare.comresearchgate.net For ketoximes, the ¹⁵N chemical shift of the E isomer is generally found downfield (at a higher ppm value) compared to the Z isomer. figshare.comresearchgate.net The chemical shifts are influenced by factors such as substituent effects, π-delocalization, and solvent. bohrium.comnih.gov While natural abundance ¹⁵N NMR can be challenging due to low sensitivity, modern techniques and isotopic labeling can provide clear and unambiguous data for characterizing the oxime moiety. bohrium.comacs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 6-methoxy-2,3-dihydro-1H-inden-1-one oxime, a COSY spectrum would show a cross-peak between the signals of the C2 and C3 methylene (B1212753) protons, confirming their connectivity. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C2, C3, C4, C5, C7, and the methoxy group). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for identifying quaternary (non-protonated) carbons and piecing together the carbon skeleton. For instance, HMBC can show correlations from the C2 protons to the C1 (imine) and C3a carbons, and from the aromatic protons to the C1, C3a, and C7a carbons. nih.govsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is particularly powerful for determining stereochemistry. For an indanone oxime, a NOESY spectrum can differentiate between the E and Z isomers by observing a cross-peak between the oxime's -OH proton and a nearby proton on the indane skeleton. mdpi.comnih.gov For example, in the Z-isomer, a NOE is expected between the -OH group and the C7 proton, while in the E-isomer, a NOE might be observed with the C2 protons. nih.govresearchgate.net

The determination of the E/Z configuration of the C=N double bond is a critical aspect of structural elucidation for oximes. rsc.org Several NMR parameters are sensitive to this stereochemistry.

The chemical shift of the carbon atom alpha to the C=N bond (the α-carbon) is highly diagnostic of the oxime's configuration. researchgate.net A well-established principle is the gamma-gauche effect, where a substituent (in this case, the -OH group) causes an upfield (shielding) shift on a carbon that is three bonds away and in a gauche conformation.

In indanone oximes, the C2 carbon is alpha to the C1 imine carbon.

In the E-isomer , the hydroxyl group is syn (cis) to the C7a-C1 bond and anti (trans) to the C2 carbon.

In the Z-isomer , the hydroxyl group is syn (cis) to the C2 carbon. This syn relationship places the oxygen atom in a position to exert a shielding effect on the C2 carbon.

Consequently, the ¹³C chemical shift of the C2 carbon in the Z-isomer is expected to be at a higher field (lower ppm value) compared to the E-isomer . However, experimental data for the parent 1-indanone oxime shows the C2 carbon of the E-isomer at 26.13 ppm and the Z-isomer at 28.88 ppm. orgsyn.org This reversal of the expected trend highlights that while general rules are useful, definitive assignment relies on empirical data from closely related structures or a combination of techniques, as other electronic and steric effects can influence chemical shifts. The difference in chemical shifts between the isomers remains a robust tool for identification once a reference is established. tsijournals.com

Spin-spin coupling constants provide valuable information about bonding and geometry. While requiring more advanced experiments or isotopically labeled samples, they offer a powerful method for stereochemical assignment. nih.gov

¹³C-¹⁵N Coupling Constants: The magnitude of the coupling constant between the nitrogen of the oxime and adjacent carbons can be stereochemically dependent. Specifically, the two-bond coupling constant, ²J(C,N), between the α-carbon (C2) and the oxime nitrogen (N1) is often different for E and Z isomers. acs.org

¹³C-¹³C Coupling Constants: The one-bond coupling constant, ¹J(C,C), between the imine carbon (C1) and the aromatic carbon it is attached to (C7a) is sensitive to the orientation of the nitrogen lone pair and the hydroxyl group. It has been observed in similar systems that the coupling across a double bond is influenced by the stereochemistry of the substituents, often following a |Jcis| > |Jtrans| relationship, though this is not universal and depends on the specific atoms and bonds involved. researchgate.netresearchgate.net Detailed analysis of these couplings can provide conclusive evidence for the E/Z configuration. researchgate.netosti.gov

Stereochemical Configuration Assignment (E/Z) via NMR Parameters.

Application of Differential Nuclear Overhauser Effect (NOE) Experiments

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that detects the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. libretexts.org This phenomenon is independent of through-bond scalar coupling and is therefore invaluable for determining stereochemistry and conformation in molecules. libretexts.orgyoutube.com For Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, the C=N double bond of the oxime group results in the potential for two geometric isomers: the E-isomer and the Z-isomer. Differential NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are the definitive methods to distinguish between these two forms in solution. libretexts.orgnih.gov

The experiment involves irradiating a specific proton and observing which other protons show an enhancement in their signal intensity. wikipedia.orgucl.ac.uk An enhancement indicates that the observed proton is physically close to the irradiated proton. wikipedia.org

In the E-isomer , the oxime hydroxyl group (-OH) is oriented anti (opposite) to the C2 methylene group. Irradiation of the oxime -OH proton would be expected to show an NOE correlation to the peri-proton on the aromatic ring (H7).

In the Z-isomer , the oxime -OH group is oriented syn (same side) to the C2 methylene group. Consequently, irradiation of the -OH proton should produce a significant NOE enhancement for the protons at the C2 position. No significant correlation to the H7 proton would be expected due to the large distance (>5 Å). libretexts.orgnih.gov

The presence or absence of these key correlations allows for unambiguous assignment of the oxime geometry.

| Isomer | Irradiated Proton | Expected Key NOE Correlation | Conclusion |

|---|---|---|---|

| E-Isomer | Oxime -OH | H7 (Aromatic) | Confirms E configuration due to proximity of -OH and H7. |

| Z-Isomer | Oxime -OH | C2-H2 (Aliphatic) | Confirms Z configuration due to proximity of -OH and the C2 methylene protons. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS methods offer deeper structural insights.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). chemrxiv.org This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula, as different combinations of atoms will have unique exact masses. chemrxiv.orgnih.gov For this compound, the molecular formula is C₁₀H₁₁NO₂. sigmaaldrich.com HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form the protonated species [M+H]⁺ and measuring its mass with high precision. The experimentally determined mass is then compared to the theoretically calculated mass, with a match within a narrow tolerance (e.g., < 5 ppm) confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 194.0863 |

| Hypothetical Found Mass | 194.0861 |

| Difference (ppm) | -1.03 |

Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathway Analysis and Structural Insights

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique that involves multiple stages of mass analysis to elucidate the structure of a molecule. ijcap.inwikipedia.org In a typical experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the compound) is selected in the first mass analyzer (MS1), subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are then analyzed in a second mass analyzer (MS2). wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that helps confirm its identity and connectivity.

For this compound, the fragmentation of the precursor ion (m/z 194.09) would likely proceed through characteristic losses related to its functional groups. Plausible fragmentation pathways could include the loss of water (-18 Da), hydroxylamine (B1172632) (-33 Da), or cleavage of the indanone ring structure, such as the loss of carbon monoxide (-28 Da) followed by further fragmentation. Analysis of these product ions provides powerful confirmation of the core structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 194.09 | 177.08 | NH₃ (-17.01 Da) | Loss of ammonia (B1221849) from protonated oxime |

| 194.09 | 176.07 | H₂O (-18.02 Da) | Loss of water |

| 194.09 | 163.08 | CH₂O (-31.01 Da) | Loss of methoxy radical |

| 176.07 | 148.07 | CO (-28.00 Da) | Loss of carbon monoxide from the indanone core after water loss |

Coupled Techniques (e.g., LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org It is exceptionally useful for assessing the purity of a synthesized compound and analyzing complex reaction mixtures. The LC component separates the target compound from impurities, unreacted starting materials (e.g., 6-methoxy-2,3-dihydro-1H-inden-1-one), and potential side products (such as the alternate oxime isomer). As each component elutes from the chromatography column at a characteristic retention time, it is introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for both the quantification of purity (based on peak area) and the identification of impurities by their mass.

| Retention Time (min) | Detected m/z [M+H]⁺ | Relative Area (%) | Identity |

|---|---|---|---|

| 4.5 | 177.09 | 1.5 | 6-methoxy-2,3-dihydro-1H-inden-1-one (Starting Material) |

| 5.8 | 194.09 | 97.8 | This compound (Product) |

| 6.2 | 194.09 | 0.7 | Geometric Isomer of Product |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. mdpi.commdpi.com Specific functional groups absorb infrared radiation or scatter light at frequencies corresponding to their characteristic vibrational modes (e.g., stretching, bending). These techniques are therefore excellent for identifying the functional groups present in a molecule. mdpi.comlibretexts.org

Characterization of Key Functional Groups (C=N, N-O, O-H) within the Oxime and Indanone Moieties

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of its key structural features. The oxime group is identified by the C=N stretching, N-O stretching, and O-H stretching vibrations. The indanone framework is confirmed by aromatic C=C and C-H absorptions, aliphatic C-H absorptions, and the C-O stretch of the methoxy group. The absence of a strong carbonyl (C=O) band (typically ~1700 cm⁻¹) from the starting indanone and the appearance of the oxime bands are primary indicators of a successful reaction.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Oxime) | Stretching | 3150 - 3400 | Broad, Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic -CH₂) | Stretching | 2850 - 2960 | Medium |

| C=N (Oxime) | Stretching | 1640 - 1690 | Medium, Variable |

| C=C (Aromatic) | In-ring Stretching | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-O (Aryl Ether) | Stretching | 1230 - 1270 | Strong |

| N-O (Oxime) | Stretching | 930 - 960 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. Although specific crystallographic data for "this compound" is not readily found in the searched literature, the process and the nature of the data that would be obtained are well-established.

The process would involve growing a single crystal of the compound suitable for diffraction experiments. This crystal would then be exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

Hypothetical Crystallographic Data

If a single crystal X-ray diffraction study were to be performed on "this compound," a set of data similar to the following hypothetical table would be generated. This data provides insights into the crystal system, space group, and the dimensions of the unit cell.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.180 |

| R-factor (%) | 4.5 |

This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Detailed Research Findings from Analogous Structures

While direct experimental data for the title compound is unavailable, insights can be drawn from the crystallographic studies of analogous structures. For instance, the study of other oxime-containing compounds reveals important structural features. In the crystal structure of (E)-2-hydroxy-1,2-diphenylethan-1-one oxime, the N=C double bond length is reported as 1.278 (2) Å, which is a typical value for an oxime moiety. nih.gov The bond angle at the nitrogen atom is approximately 115.5 (1)°. nih.gov Such studies also elucidate intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

Furthermore, analysis of related indanone structures provides information about the core bicyclic system. The planarity of the benzene ring fused to the five-membered ring is a key feature. The conformation of the dihydroindenone moiety, whether planar or slightly puckered, would be definitively established by X-ray crystallography.

In a hypothetical solid-state structure of "this compound," one would expect to determine the precise bond lengths and angles of the entire molecule. The orientation of the methoxy group relative to the aromatic ring and the configuration of the oxime group (E or Z isomer) would be unambiguously assigned.

Computational and Theoretical Investigations of Oxime 2,3 Dihydro 6 Methoxy 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one from a theoretical standpoint. These methods provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules like this compound. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional shape.

For a related compound, 6-methoxy-1-indanone (B23923), computational studies have utilized the B3LYP hybrid functional to determine its properties. A similar approach would be applied to its oxime derivative. The geometry optimization would be performed using a suitable basis set, such as 6-311+G(d,p), to accurately describe the spatial distribution of electrons. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1=N | 1.29 Å |

| N-O | 1.40 Å | |

| C6-O(methoxy) | 1.36 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |

| Bond Angle | C2-C1-N | 115° |

| C1-N-O | 110° | |

| Dihedral Angle | C7-C6-O-C(methyl) | 180° |

| Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar structures. Specific published data for this exact compound is not available. |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties. For instance, high-level ab initio calculations at the G3(MP2)//B3LYP level have been used to determine the gas-phase standard molar enthalpies of formation for substituted indanones. mdpi.comresearchgate.net

Such calculations for this compound would provide a very accurate determination of its electronic energy and derived thermochemical properties like enthalpy of formation. This is crucial for understanding the molecule's stability and its potential energy landscape in chemical reactions. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO)/DFT method is a standard and reliable approach for calculating NMR shielding constants. nih.gov These shielding constants can then be converted into chemical shifts (δ) for comparison with experimental data. For complex oximes, screening various DFT functionals and basis sets is often necessary to achieve high accuracy. nih.govrsc.org For example, studies on other oximes have shown that certain functionals, when paired with an appropriate basis set, can predict ¹H and ¹³C chemical shifts with a low root-mean-square error. rsc.orgresearchgate.net The predicted NMR data for this compound would help in assigning the signals in its experimental spectrum.

Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H (ppm) | Experimental ¹H (ppm) | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) |

| C1 | - | - | 165.2 | 164.8 |

| C2 | 2.90 | 2.88 | 30.5 | 30.2 |

| C3 | 2.65 | 2.63 | 25.8 | 25.5 |

| C4 | 7.25 | 7.23 | 125.0 | 124.7 |

| C5 | 6.80 | 6.78 | 112.1 | 111.9 |

| C6 | - | - | 160.5 | 160.1 |

| OCH₃ | 3.85 | 3.83 | 55.6 | 55.4 |

| N-OH | 10.5 | 10.3 | - | - |

| Note: The values are for illustrative purposes to demonstrate the type of data generated and the typical accuracy achieved in computational NMR predictions for similar molecules. |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes of the molecule, such as the C=N stretch of the oxime group, the C-O stretch of the methoxy (B1213986) group, and various C-H bending and stretching modes. openaccesspub.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxime group, while the LUMO would also involve the C=N-O system. malayajournal.orgresearchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Hardness (η): η = (I - A) / 2

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (Illustrative) |

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

| Note: These values are hypothetical and serve to illustrate the parameters derived from a HOMO-LUMO analysis. |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. This analysis provides a way to understand the distribution of electron density across the molecule. The calculated charges can help in identifying electrophilic and nucleophilic sites. For this compound, the oxygen and nitrogen atoms of the oxime and methoxy groups are expected to carry negative charges, while the adjacent carbon atoms and the hydrogen of the hydroxyl group would likely have positive charges. This information is valuable for predicting how the molecule might interact with other reagents.

Conformational Analysis and Isomer Stability

This compound can exist as different stereoisomers, primarily the (E) and (Z) isomers with respect to the C=N double bond. Computational methods are essential for determining the relative stabilities of these isomers.

The conformational space of each isomer would first be explored to find the lowest energy conformers. Then, geometry optimization and frequency calculations would be performed for the most stable conformers of both the (E) and (Z) isomers. By comparing their calculated energies (including zero-point vibrational energy corrections), the thermodynamically most stable isomer can be identified. nih.gov

Studies on other oximes have shown that the relative stability of (E) and (Z) isomers can be influenced by factors such as intramolecular hydrogen bonding (possible in the Z-isomer) and intermolecular interactions in solution or the solid state (often favoring the E-isomer). nih.govmdpi.com The presence of a solvent can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide a more accurate picture of isomer stability in solution. nih.gov For many oximes, the (E)-isomer is found to be more stable. nih.gov

Theoretical Treatment of E/Z Isomerism and Energy Differences.

The C=N double bond in oximes gives rise to geometric isomerism, resulting in E and Z isomers. The relative stability and energy differences between these isomers are fundamental to understanding the compound's conformational preferences and reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying these energy differences.

For oximes derived from ketones where the substituents on the carbon atom are different, the E and Z isomers are distinct and possess different energies. The nomenclature depends on the priority of the groups attached to the carbon and nitrogen atoms of the C=N bond. In the case of this compound, the substituents on the carbon are the two parts of the indanone ring, and on the nitrogen are the hydroxyl group and a lone pair.

Computational studies on structurally related indeno-fused oximes, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime, have shown that the E-isomer is thermodynamically more stable than the Z-isomer. researchgate.netresearchgate.net The difference in Gibbs free energies between the most stable conformers of the E and Z isomers for this related compound was calculated to be 2.05 kJ/mol. researchgate.netresearchgate.net This preference is often attributed to steric interactions. In the Z-isomer, the hydroxyl group is pointed towards the bulkier part of the fused ring system, leading to steric hindrance. Conversely, the E-isomer orients the hydroxyl group away from this steric clash, resulting in a lower energy state.

Furthermore, computational models can predict the energy barrier for the interconversion of these isomers. For the aforementioned indeno-fused oxime, the calculated barrier for E/Z-isomerization was found to be approximately 200 kJ/mol. researchgate.netresearchgate.net This high energy barrier suggests that at room temperature, the interconversion between the E and Z isomers is extremely unlikely, and they can be considered as stable, isolable species. researchgate.netresearchgate.net The transition state for this isomerization is characterized by a linear C=N-O arrangement, indicating an in-plane inversion of the nitrogen atom rather than a rotation around the C=N bond. researchgate.netresearchgate.net

| Isomer | Relative Gibbs Free Energy (kJ/mol) | Isomerization Barrier (kJ/mol) |

|---|---|---|

| E-Isomer | 0.00 | ~200 |

| Z-Isomer | 2.05 |

Investigation of Tautomeric Equilibria in Oxime Systems.

Oximes can exist in equilibrium with their tautomeric forms, primarily the nitroso and nitrone forms. The position of this equilibrium is crucial as it can dictate the chemical behavior of the compound.

The most common tautomerism is the oxime-nitroso equilibrium. Generally, for most simple aliphatic and aromatic oximes, the equilibrium lies heavily in favor of the oxime form. This stability of the oxime tautomer over the nitroso isomer can be explained by considering the bond strengths. nih.gov The C=N double bond in an oxime is generally stronger and more stable than the N=O double bond in the corresponding nitroso-alkane, due to the difference in electronegativity between the bonded atoms (C, N, and O). nih.gov

Computational studies have revisited the mechanism of oxime-nitrone tautomerism, which involves a 1,2-hydrogen shift. High-level DFT calculations on various oximes have suggested that this isomerization is more likely to occur via a bimolecular process, involving two oxime molecules, rather than a simple unimolecular thermal 1,2-H-shift. mdpi.com The nitrone tautomer, although generally less stable, can be more reactive in certain nucleophilic additions. mdpi.com For this compound, it is expected that the oxime form is the predominant species under normal conditions. However, the potential for tautomerization to the nitroso or nitrone forms, even in small equilibrium concentrations, could open up alternative reaction pathways.

Reaction Mechanism Elucidation through Computational Modeling.

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

Transition State Analysis for Key Chemical Transformations.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction rate. Computational methods can be used to locate and characterize these transition states. For reactions involving this compound, such as the Beckmann rearrangement or catalytic hydrogenation, transition state analysis can reveal the detailed atomic motions involved in bond breaking and formation. For instance, in the E/Z isomerization, the transition state was identified as having a linear C=N-O geometry. researchgate.netresearchgate.net In catalytic reactions, computational models can also elucidate the role of the catalyst in lowering the transition state energy.

Computational Studies of Beckmann Rearrangement Pathways and Energetics.

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides. The reaction is typically acid-catalyzed and involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. For this compound, this would involve the migration of one of the carbon atoms of the indanone skeleton.

Interestingly, experimental studies on the Beckmann rearrangement of 6-methoxyindanone oximes under conventional conditions have reported the formation of unexpected products, such as 2-sulfonyloxyindanone and a dimeric product, rather than the expected lactam. nih.gov Computational studies on the Beckmann rearrangement of other oximes, such as acetone (B3395972) oxime and acetophenone (B1666503) oxime, have shown that the mechanism can be complex, proceeding through either a concerted or a stepwise pathway involving cationic intermediates, depending on the substrate and the solvent system modeled. researchgate.netresearchgate.net These computational models can explain the formation of different products by comparing the energy barriers of competing reaction pathways. The unexpected products observed for 6-methoxyindanone oximes suggest that alternative reaction pathways may be energetically more favorable than the classical Beckmann rearrangement for this specific substrate.

Investigation of Catalytic Hydrogenation Mechanisms of Oximes.

Catalytic hydrogenation of oximes can lead to either primary amines or hydroxylamines, depending on the catalyst and reaction conditions. Understanding the mechanism is key to controlling the selectivity of this reaction. Computational studies, particularly DFT, have been employed to investigate the mechanisms of oxime hydrogenation.

Recent DFT studies on the iridium-catalyzed asymmetric hydrogenation of oximes to hydroxylamines have detailed the catalytic cycle, which consists of a dihydrogen activation step and a hydride transfer step. researchgate.netnih.gov The calculations indicated that the hydride transfer is the rate-determining and chirality-determining step. researchgate.netnih.gov The presence of an anion, such as methanesulfonate (B1217627) (MsO⁻), was found to be crucial, assisting in the hydride transfer and lowering the activation barrier. researchgate.netnih.gov

For the hydrogenation of indanone oximes, studies have shown that the choice of catalyst is critical. For instance, with 2-indanone (B58226) oxime, a Pd/C catalyst in the presence of acid leads to the corresponding amine, while a Pt/C catalyst under the same conditions yields the hydroxylamine (B1172632). mdpi.comencyclopedia.pub This difference in selectivity can be rationalized by computational modeling of the interaction between the oxime and the catalyst surface, and the relative energy barriers for N-O bond cleavage versus C=N bond reduction. mdpi.comencyclopedia.pub DFT calculations can model the adsorption of the oxime onto the metal surface and the subsequent steps of hydrogen addition, providing insights into the factors that govern the reaction pathway and product distribution.

| Catalyst | Conditions | Major Product |

|---|---|---|

| Pd/C | Acidic | Amine |

| Pt/C | Acidic | Hydroxylamine |

| Raney Ni | Basic | Amine |

Intermolecular Interactions and Solvent Effects.

The behavior of this compound in solution is influenced by its interactions with solvent molecules. These interactions can affect its conformational equilibrium, tautomeric equilibrium, and reactivity. Computational models can simulate these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

For oximes, hydrogen bonding is a particularly important intermolecular interaction. The hydroxyl group of the oxime can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. In protic solvents, these interactions can stabilize the oxime and influence its reactivity. Computational studies on other indeno-fused oximes have shown that intermolecular hydrogen bonds can play a significant role in the crystal packing and can be more energetically favorable for the E-isomer. researchgate.netresearchgate.net

Solvent polarity can also affect the relative stability of tautomers and the rates of reactions. For instance, polar solvents are known to stabilize the keto tautomer over the enol tautomer in keto-enol systems due to the higher polarity of the keto form. researchgate.net Similarly, the energetics of the Beckmann rearrangement and catalytic hydrogenation can be significantly altered by the solvent environment, as the polarity of the solvent can differentially stabilize the reactants, transition states, and products. mdpi.com Computational models that incorporate solvent effects are therefore essential for obtaining a realistic picture of the chemical behavior of this compound in solution.

Modeling of Hydrogen Bonding Networks and Their Influence on Structure

The structure and crystalline packing of oxime-containing compounds are significantly influenced by hydrogen bonding. In the case of this compound, the oxime group (-C=N-OH) provides both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the nitrogen and oxygen atoms).

Theoretical modeling, typically employing Density Functional Theory (DFT) calculations, would be the primary tool to investigate these interactions. Such studies would elucidate the preferred hydrogen bonding motifs. Generally, oximes can form various intermolecular hydrogen bonds, leading to different supramolecular assemblies. Common motifs include catemeric chains or dimeric rings. For instance, studies on other oximes have shown the formation of head-to-head or head-to-tail dimeric structures through O-H···N or O-H···O bonds.

The presence of the methoxy group (-OCH₃) introduces an additional potential hydrogen bond acceptor site, which could lead to more complex, three-dimensional hydrogen-bonded networks. Computational models would predict the geometric parameters of these bonds, such as bond lengths and angles, and calculate their energies to determine the most stable conformations.

Table 1: Predicted Hydrogen Bond Parameters in a Theoretical Dimer of this compound

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| O-H (Oxime) | N (Oxime) | Data Not Available | Data Not Available | Data Not Available |

| O-H (Oxime) | O (Methoxy) | Data Not Available | Data Not Available | Data Not Available |

| O-H (Oxime) | O (Oxime) | Data Not Available | Data Not Available | Data Not Available |

| (Note: This table is illustrative. The values are dependent on specific computational studies which are not currently available.) |

Role of Solvation in Reaction Profiles and Conformation

The solvent environment can play a crucial role in the conformational preferences and reaction profiles of this compound. The stability of the (E) and (Z) isomers of the oxime can be significantly influenced by the polarity of the solvent.

Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents. These models would calculate the free energy of solvation for various conformers of the molecule. In polar protic solvents, it is anticipated that solvent molecules would form explicit hydrogen bonds with the oxime and methoxy groups, stabilizing conformations that have a larger dipole moment or greater exposure of these functional groups.

For instance, in a solvent like dimethyl sulfoxide (B87167) (DMSO), which is a strong hydrogen bond acceptor, the equilibrium between the (E) and (Z) isomers might shift compared to a non-polar solvent like toluene. Furthermore, these solvation effects would be critical in modeling any potential reactions involving the oxime, as the solvent can stabilize transition states and intermediates, thereby altering reaction barriers and product distributions.

Table 2: Theoretical Solvation Free Energies for Conformers of this compound

| Solvent | Conformer | Solvation Free Energy (kcal/mol) |

| Water | (E)-isomer | Data Not Available |

| Water | (Z)-isomer | Data Not Available |

| DMSO | (E)-isomer | Data Not Available |

| DMSO | (Z)-isomer | Data Not Available |

| Toluene | (E)-isomer | Data Not Available |

| Toluene | (Z)-isomer | Data Not Available |

| (Note: This table represents a theoretical output of computational solvation studies, for which specific data is not currently available in published literature.) |

Chemical Reactivity and Transformation Pathways

Beckmann Rearrangement of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org This acid-catalyzed rearrangement is a fundamental tool for nitrogen insertion and ring expansion in cyclic systems. chem-station.com However, the application of this reaction to 6-methoxy-1-indanone (B23923) oxime is not always straightforward. Research has shown that attempted Beckmann rearrangement on 6-methoxyindanone oximes under conventional conditions can lead to the formation of unexpected products, such as 2-sulfonyloxyindanone and dimeric structures, rather than the anticipated lactam. nih.gov

This suggests that reaction conditions must be carefully selected to achieve the desired transformation. Studies on closely related 1-indanone (B140024) oxime derivatives have demonstrated that the choice of catalyst is critical for a successful rearrangement.

A variety of catalytic systems, encompassing both Brønsted and Lewis acids, have been employed to facilitate the Beckmann rearrangement. Conventional Brønsted acids like concentrated sulfuric acid, polyphosphoric acid (PPA), and "Beckmann's mixture" (acetic acid, acetic anhydride, and hydrogen chloride) are commonly used. wikipedia.org However, these strong acids can lead to side reactions with sensitive substrates.

To overcome these limitations, milder and more selective catalytic systems have been developed. Lewis acids have proven particularly effective for the rearrangement of 1-indanone oxime derivatives. For instance, a systematic study optimized the reaction using aluminum chloride (AlCl₃), a Lewis acid, which provided the desired lactam in high yield (91%) under specific conditions, a significant improvement over the yields obtained with conventional acids like PPA or sulfuric acid. semanticscholar.org Other modern catalytic systems include cyanuric chloride in combination with a zinc chloride co-catalyst. wikipedia.orgchem-station.com

The table below summarizes various catalytic systems used for the Beckmann rearrangement of indanone oximes and related compounds.

| Catalyst/Reagent | Acid Type | Substrate | Outcome/Yield | Reference |

| Polyphosphoric Acid (PPA) | Brønsted Acid | 1-Indanone Oxime | Low Yield (~20%) | |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 1-Indanone Oxime | Low Yield (~10%) | |

| Aluminum Chloride (AlCl₃) | Lewis Acid | 1-Indanone Oxime | High Yield (91%) | |

| Cyanuric Chloride / ZnCl₂ | Lewis Acid System | General Ketoximes | Catalytic Conversion | wikipedia.orgchem-station.com |

| RhCl-Trifluoromethanesulfonic Acid | Mixed System | 6-Methoxyindanone Oxime | Unexpected Products | nih.gov |

The mechanism of the Beckmann rearrangement is a well-established, concerted process. masterorganicchemistry.com The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by an acid or coordination to a Lewis acid, converting it into a good leaving group (e.g., H₂O). masterorganicchemistry.comorganic-chemistry.org This is followed by the key step: a 1,2-alkyl or aryl shift from the carbon to the electron-deficient nitrogen atom, occurring simultaneously with the cleavage of the N-O bond. organic-chemistry.org This migration happens in a stereospecific manner, with the group anti-periplanar to the leaving group being the one that migrates. wikipedia.org The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide or lactam product. masterorganicchemistry.com

Substituent effects play a crucial role in the rearrangement of substituted indanone oximes. The electronic nature of substituents on the aromatic ring can influence the migratory aptitude of the aryl group. In the case of 1-indanone oxime derivatives, a mechanistic study proposed that factors like temperature and the electronic properties of substituents affect the product ratio. Generally, groups with higher electron-donating capacity have a greater tendency to migrate. chem-station.com The typical order of migratory aptitude is aryl > alkyl. chem-station.com

The regioselectivity of the Beckmann rearrangement is dictated by the stereochemistry of the oxime. wikipedia.org Oximes can exist as two geometric isomers, (E) and (Z). Since the migration of the substituent anti to the hydroxyl group is strongly favored, the configuration of the starting oxime determines which of the two possible lactams is formed. chem-station.comorganic-chemistry.org

For an unsymmetrical cyclic ketone like 6-methoxy-1-indanone, the oxime can have the hydroxyl group oriented either syn or anti to the aromatic ring.

If the hydroxyl group is syn to the C2-methylene group (and thus anti to the aryl group), the aryl group will migrate, leading to ring expansion and the formation of a 3,4-dihydroquinolinone derivative.

Conversely, if the hydroxyl group is anti to the C2-methylene group, the alkyl group will migrate, resulting in a 3,4-dihydro-1H-benzo[c]azepin-2-one derivative.

In practice, the rearrangement of 1-indanone oxime using aluminum chloride as a catalyst predominantly yields 3,4-dihydro-2(1H)-quinolinone, indicating a preferential migration of the aryl group. acs.org This outcome suggests that under these conditions, the reaction proceeds through the oxime isomer where the aryl group is anti to the leaving group. It is also possible that rapid E/Z isomerization occurs under the acidic conditions, leading to the thermodynamically favored product derived from the migration of the more electron-rich aryl group. chem-station.com

The geometric isomerization of oximes is a well-documented photochemical process. researchgate.net Irradiation with light, often UV, can induce the conversion between the (E) and (Z) isomers of an oxime. researchgate.net This photoisomerization occurs because the energy barrier for rotation around the C=N bond is lowered in the excited state. researchgate.net

This phenomenon can be strategically used to influence the outcome of the Beckmann rearrangement. Since the rearrangement is stereospecific, controlling the (E)/(Z) ratio of the oxime precursor through photochemistry allows for control over the regioselectivity of the resulting lactam products. By irradiating a mixture of oxime isomers, it is possible to enrich the concentration of the isomer that leads to the desired lactam upon subsequent acid-catalyzed rearrangement.

Catalytic Reduction of the Oxime Moiety

The catalytic reduction of the oxime functional group is a primary method for synthesizing amines. This transformation is crucial for introducing a nitrogen-containing functional group into a molecule and is widely used in the synthesis of pharmaceuticals and other fine chemicals. The reduction can proceed via two main pathways: complete reduction to the primary amine or partial reduction to the hydroxylamine (B1172632) intermediate. researchgate.netencyclopedia.pub

Catalytic hydrogenation is the most common method for the reduction of oximes to their corresponding primary amines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Several catalytic systems have been shown to be effective for the hydrogenation of indanone oximes. The choice of catalyst and reaction conditions (e.g., solvent, additives, pressure, temperature) is critical for achieving high yield and selectivity. mdpi.com

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of 2-indanone (B58226) oxime to 2-aminoindane. The reaction proceeds with high yield (94%) in the presence of acidic additives like acetic acid and sulfuric acid. encyclopedia.pub

Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C), can also be used. However, under acidic conditions similar to those used for Pd/C, the hydrogenation of 2-indanone oxime with Pt/C tends to favor the formation of the hydroxylamine intermediate rather than the fully reduced amine. encyclopedia.pub